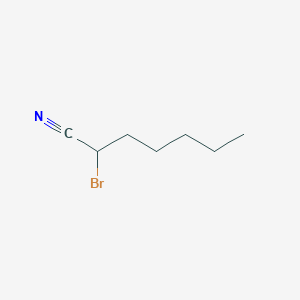
2-Bromoheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoheptanenitrile is an organic compound with the molecular formula C7H12BrN It is a brominated nitrile, characterized by the presence of a bromine atom attached to a heptane chain, which also contains a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoheptanenitrile can be synthesized through several methods. One common approach involves the bromination of heptanenitrile. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of heptanenitrile and bromine through a reactor, with controlled temperature and pressure conditions to optimize yield and purity. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoheptanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as cyanide ions (CN-) to form heptanenitrile.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium or potassium cyanide in ethanol under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Heptanenitrile.
Reduction: Heptanamine.
Oxidation: Heptanoic acid.
Scientific Research Applications
2-Bromoheptanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Medicinal Chemistry:
Biological Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Bromoheptanenitrile involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids, respectively.
Comparison with Similar Compounds
7-Bromoheptanenitrile: Similar structure but with the bromine atom at a different position.
2-Bromohexanenitrile: Shorter carbon chain.
2-Bromo-2-methylpropanenitrile: Contains a methyl group, leading to different reactivity.
Uniqueness: 2-Bromoheptanenitrile is unique due to its specific chain length and the position of the bromine atom, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
38799-37-0 |
|---|---|
Molecular Formula |
C7H12BrN |
Molecular Weight |
190.08 g/mol |
IUPAC Name |
2-bromoheptanenitrile |
InChI |
InChI=1S/C7H12BrN/c1-2-3-4-5-7(8)6-9/h7H,2-5H2,1H3 |
InChI Key |
AADYKBNOEPQDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















